molecular formula C11H11NO2 B8651354 4,5-dimethyl-2-phenyloxazole N-oxide

4,5-dimethyl-2-phenyloxazole N-oxide

Cat. No. B8651354
M. Wt: 189.21 g/mol
InChI Key: ZNRCOIQVOGYWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-2-phenyloxazole N-oxide is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethyl-2-phenyloxazole N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl-2-phenyloxazole N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,5-dimethyl-2-phenyloxazole N-oxide

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4,5-dimethyl-3-oxido-2-phenyl-1,3-oxazol-3-ium

InChI

InChI=1S/C11H11NO2/c1-8-9(2)14-11(12(8)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

ZNRCOIQVOGYWLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=[N+]1[O-])C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 g of benzaldehyde and 476 g of diacetylmonoxime were suspended in 1 L of acetic acid and cooled in an ice bath. At internal temperature of 7° C., hydrochloride gas is slowly blown in to be saturated. At room temperature, the mixture was stirred overnight. The reaction mixture was poured into 1.5 kg of ice, and neutralized with 25% sodium hydroxide solution. The crystalline precipitate was isolated by filtration and washed with 1 L of water and 1 L of diisopropylether. The obtained crystals were dissolved in 3 L of chloroform and insoluble matter was filtered off. The filtrate was dried with 200 g of anhydrous sodium sulfate, filtered, and the filtrate was concentrated in vacuo. 3 L of IPE was added to the residue to be crystallized, the crystal was isolated by filtration, dried under reduced pressure at 50° C. for 1 hour, and 440 g of the subject compound was prepared.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
476 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six

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